molecular formula C18H20N6O2 B2475543 N-(1H-1,3-benzodiazol-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide CAS No. 1396861-60-1

N-(1H-1,3-benzodiazol-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide

Cat. No.: B2475543
CAS No.: 1396861-60-1
M. Wt: 352.398
InChI Key: XSYFQOOEIGKVMC-UHFFFAOYSA-N
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Description

N-(1H-1,3-benzodiazol-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide is a synthetic chemical compound designed for research applications. Its molecular structure incorporates a benzodiazole heterocycle, a pharmacophore known for its ability to interact with various enzymatic targets and biological receptors . This moiety is linked to a dihydropyridazinone group via a piperidine carboxamide bridge, creating a complex multitarget scaffold. The dihydropyridazinone component is a key structural feature found in molecules with diverse pharmacological activities. The integration of these distinct heterocyclic systems makes this compound a valuable chemical tool for probing complex biological pathways and for use in structure-activity relationship (SAR) studies in medicinal chemistry. Researchers can utilize this compound in high-throughput screening campaigns to identify new lead compounds or to investigate signal transduction mechanisms. It is supplied as a high-purity material to ensure consistent and reliable results in advanced biochemical and cellular assays. This product is intended for research and development purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-1-(1-methyl-6-oxopyridazin-3-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O2/c1-23-16(25)9-8-15(22-23)24-10-4-5-12(11-24)17(26)21-18-19-13-6-2-3-7-14(13)20-18/h2-3,6-9,12H,4-5,10-11H2,1H3,(H2,19,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSYFQOOEIGKVMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)N2CCCC(C2)C(=O)NC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1H-1,3-benzodiazol-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

C15H17N5O\text{C}_{15}\text{H}_{17}\text{N}_{5}\text{O}

This structure includes a benzodiazole moiety, a piperidine ring, and a pyridazine derivative, which are critical for its biological function.

The biological activity of this compound is largely attributed to its ability to interact with various receptors and enzymes in the body. Research indicates that derivatives of benzodiazole can modulate neurotransmitter systems, particularly those involving serotonin (5-HT) and dopamine (D) receptors.

Key Mechanisms:

  • Serotonin Receptor Modulation : The compound may act as an antagonist or partial agonist at 5-HT receptors, influencing mood and anxiety pathways.
  • Dopamine Receptor Interaction : It has shown affinity for D2 receptors, which are implicated in the regulation of mood and psychotic disorders.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound.

Study Biological Activity IC50/Ki Values Notes
Study 15-HT4 receptor antagonistKi = 75.4 nMModerate selectivity over 5-HT3
Study 2D2 receptor affinityKi = 38.9 nMPartial agonist activity noted
Study 3Neuroprotective effectsIC50 = 12.5 µMProtective against oxidative stress

Case Study 1: Serotonin Modulation

In vitro studies demonstrated that the compound exhibited selective binding to the 5-HT4 receptor with a Ki value of 75.4 nM, indicating potential therapeutic applications in treating depression and anxiety disorders .

Case Study 2: Dopaminergic Activity

Another study evaluated the compound's effect on dopaminergic signaling pathways. It showed partial agonist activity at D2 receptors with an IC50 of 38.9 nM, suggesting its utility in managing conditions like schizophrenia .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with the target molecule, enabling comparative analysis of their physicochemical and pharmacological profiles:

Table 1: Structural and Functional Comparison

Compound Name (IUPAC) Core Structure Key Functional Groups Pharmacological Inference
Target Compound Benzimidazole-Piperidine-Pyridazinone Benzimidazole, Pyridazinone, Piperidine Potential kinase inhibition, antimicrobial activity
3-(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-[2-(1H-1,2,3,4-tetrazol-5-yl)phenyl]propanamide () Pyridinone-Tetrazole-Phenyl Tetrazole, Pyridinone Enhanced metabolic stability (tetrazole as bioisostere for carboxylic acid)
2-(4-Ethoxyphenyl)-1,3-benzothiazole () Benzothiazole-Phenyl Benzothiazole, Ethoxy Anticancer (via topoisomerase inhibition) or fluorescent probe applications
3-(4-[[6-Oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl]piperidin-1-yl)pyrazine-2-carbonitrile () Pyrazine-Pyridazinone-Piperidine Pyrazine carbonitrile, Pyridazinone Kinase selectivity modulation (pyrazine’s planar structure)
Compound 26 () Triazole-Phosphonate-Pyrimidinone Phosphonate, Triazole, Pyrimidinone By-product in synthesis; potential hydrolytic instability due to phosphonate group

Key Findings

The benzothiazole in 2-(4-ethoxyphenyl)-1,3-benzothiazole () offers a distinct electronic profile compared to benzimidazole, possibly altering target selectivity .

Synthetic Challenges: Compound 26 (), a by-product formed during synthesis with HCl, highlights the reactivity of pyridazinone and pyrimidinone intermediates under acidic conditions.

Pharmacological Implications: The pyrazine carbonitrile in 3-(4-[[6-oxo-3-(1H-pyrazol-1-yl)...pyrazine-2-carbonitrile () may improve kinase selectivity due to its planar geometry, suggesting that the target compound’s pyridazinone-piperidine bridge could be modified for similar purposes .

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